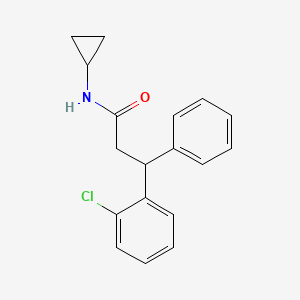
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which is essential for various physiological processes such as tissue remodeling, wound healing, and embryonic development. However, MMPs are also involved in several pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors have attracted significant attention as potential therapeutic agents for these diseases.
作用機序
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits MMPs by chelating the zinc ion in the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. MMPs have a conserved catalytic domain that contains a zinc ion coordinated by three histidine residues and a water molecule. This compound binds to the zinc ion and displaces the water molecule, which is essential for the catalytic activity of the enzyme. Therefore, this compound inhibits the activity of a broad range of MMPs, including collagenases, gelatinases, and stromelysins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits tumor cell invasion and metastasis by preventing the degradation of ECM proteins by MMPs. In arthritis, this compound reduces joint destruction and inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines by synovial cells. In cardiovascular diseases, this compound reduces plaque formation and improves vascular function by inhibiting the migration and proliferation of smooth muscle cells and reducing the production of pro-inflammatory cytokines and chemokines by endothelial cells.
実験室実験の利点と制限
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its broad-spectrum activity against MMPs, which makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. This compound is also relatively easy to synthesize and has good stability in solution. However, this compound has some limitations, including its non-specific activity against other zinc-dependent enzymes, such as ADAMs and ADAMTSs, which may limit its specificity in certain experimental settings. This compound also has poor oral bioavailability and may require intravenous administration in vivo.
将来の方向性
There are several future directions for the development of MMP inhibitors such as 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide. One direction is the development of more specific inhibitors that target individual MMPs or specific subsets of MMPs. This may allow for more precise targeting of MMP activity in different disease states and reduce the potential off-target effects of non-specific inhibitors. Another direction is the development of MMP inhibitors with improved pharmacokinetic properties, such as oral bioavailability and longer half-life, which may enhance their therapeutic potential in vivo. Finally, the combination of MMP inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy in the treatment of cancer and other diseases.
合成法
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized by reacting 4-(4-bromobenzoyl)-2-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through an intermediate sulfonylurea, which is subsequently hydrolyzed to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out in a few steps with moderate yields.
科学的研究の応用
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MMPs are involved in tumor invasion and metastasis, and MMP inhibitors such as this compound have been shown to inhibit tumor growth and metastasis in preclinical models. In arthritis, MMPs are involved in cartilage degradation and joint inflammation, and MMP inhibitors have been shown to reduce joint destruction and inflammation in animal models of arthritis. In cardiovascular diseases, MMPs are involved in the remodeling of blood vessels and the development of atherosclerosis, and MMP inhibitors have been shown to reduce plaque formation and improve vascular function in animal models.
特性
IUPAC Name |
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5S/c1-13-11-15(20(24)14-5-8-16(21)9-6-14)7-10-19(13)29(27,28)22-17-3-2-4-18(12-17)23(25)26/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNZZCJLQASAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)
![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)

